3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 897734-61-1
VCID: VC6689066
InChI: InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-4-6-19(26)7-5-18)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h4-11,16,24,31H,3,12-15H2,1-2H3
SMILES: CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Molecular Formula: C25H27ClFN3O2
Molecular Weight: 455.96

3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

CAS No.: 897734-61-1

Cat. No.: VC6689066

Molecular Formula: C25H27ClFN3O2

Molecular Weight: 455.96

* For research use only. Not for human or veterinary use.

3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one - 897734-61-1

Specification

CAS No. 897734-61-1
Molecular Formula C25H27ClFN3O2
Molecular Weight 455.96
IUPAC Name 3-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Standard InChI InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-4-6-19(26)7-5-18)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h4-11,16,24,31H,3,12-15H2,1-2H3
Standard InChI Key YWTTUEQOYIPBJE-UHFFFAOYSA-N
SMILES CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C

Introduction

The compound 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that incorporates several functional groups, including a pyridinone core, a piperazine ring, and aromatic rings. This compound is likely of interest due to its potential pharmacological properties, given its structural similarity to other bioactive molecules.

Molecular Formula and Weight

The molecular formula for this compound is not explicitly provided in the search results, but it can be deduced from its structure. Assuming the structure is correct, the formula would be C27_{27}H29_{29}ClFN4_{4}O2_{2}. The molecular weight can be calculated based on this formula.

Potential Biological Activity

Compounds with similar structures often exhibit biological activity, particularly in the realm of neurotransmitter modulation or enzyme inhibition. The presence of a piperazine ring and aromatic groups suggests potential interactions with biological targets such as receptors or enzymes.

Synthesis and Preparation

The synthesis of this compound would likely involve multiple steps, including the formation of the piperazine ring, attachment of the aromatic groups, and construction of the pyridinone core. Specific synthetic routes are not detailed in the available literature.

Research Findings and Applications

While specific research findings on this compound are not available, compounds with similar structures have been studied for their pharmacological properties. For example, piperazine derivatives are known to interact with various biological targets, including serotonin receptors and dopamine receptors.

Future Directions

  • Experimental Synthesis: Developing an efficient synthetic route to produce the compound.

  • Biological Screening: Testing the compound for interactions with various biological targets.

  • Pharmacological Studies: Investigating potential therapeutic applications based on biological activity.

Given the lack of specific information on this compound in the search results, further investigation into scientific literature and databases would be necessary to provide more detailed insights.

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